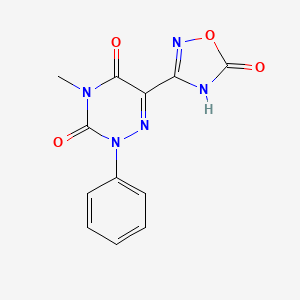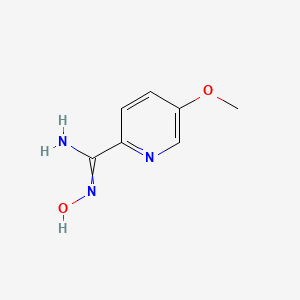![molecular formula C7H9Cl2N3 B1418359 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride CAS No. 1172808-59-1](/img/structure/B1418359.png)
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride
Overview
Description
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erk) . Erk is a key component in the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, Erk, by inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK) levels in HepG2 cells and tumor xenografts . This interaction disrupts the normal functioning of the MAPK pathway, leading to changes in cellular processes .
Biochemical Pathways
The compound primarily affects the MAPK/Erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell proliferation, differentiation, and survival . By inhibiting Erk, the compound disrupts this pathway, potentially leading to the inhibition of cell proliferation and induction of cell death .
Result of Action
The inhibition of Erk by this compound leads to a decrease in the phosphorylation of RSK levels in HepG2 cells and tumor xenografts . This could potentially lead to the inhibition of cell proliferation and induction of cell death .
Biochemical Analysis
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), leading to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This interaction highlights the compound’s potential as a selective inhibitor in biochemical studies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of Erk2 results in altered cell signaling, which can impact cell proliferation and survival . Additionally, its effects on gene expression and cellular metabolism make it a valuable tool for studying cellular responses to biochemical stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to Erk2, inhibiting its activity and leading to a reduction in downstream signaling events . This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of Erk2 and more pronounced cellular responses . High doses may also result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of Erk2 can impact metabolic pathways related to cell proliferation and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and effectiveness in biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVAPSMNJIVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656821 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172808-59-1 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
